Helvolic acid
Overview
Description
Helvolic acid is a well-known fungal metabolite that inhibits protein synthesis through elongation factor G on the bacterial ribosome . It was originally isolated from the culture medium of Aspergillus fumigatus . It is a fusidane antibacterial compound with activity against Gram-positive bacteria .
Synthesis Analysis
The biosynthesis of helvolic acid involves a stepwise introduction of nine genes from the proposed gene cluster for helvolic acid into Aspergillus oryzae NSAR1 . This enables the isolation of helvolic acid and its 21 derivatives . The biosynthetic gene cluster (BGC) responsible for helvolic acid synthesis in S. oryzae was identified based on Antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) analysis .
Molecular Structure Analysis
The molecular formula of Helvolic acid is C33H44O8 . The molecular weight is 568.71 . The structure of helvolic acid was elucidated via HR-MS, extensive 1D and 2D NMR analysis .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of helvolic acid include an unusual C-4 demethylation process mediated by a promiscuous short-chain dehydrogenase/reductase (HelC) and a cytochrome P450 enzyme (HelB1), which is distinct from the common sterol biosynthesis .
Physical And Chemical Properties Analysis
The molecular weight of Helvolic acid is 568.7 g/mol . More detailed physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Biosynthesis and Antibacterial Properties
Helvolic acid is recognized for its prominent role in the biosynthesis of fusidane-type antibiotics such as fusidic acid and cephalosporin P1. These antibiotics are notable for their bacteriostatic properties and lack of cross-resistance with commonly used antibiotics. Intriguingly, a study detailed the biosynthesis of helvolic acid and identified an unusual C-4-demethylation process, distinct from sterol biosynthesis, involving a short-chain dehydrogenase/reductase and a cytochrome P450 enzyme. This discovery paves the way for biosynthetic approaches to diversify the chemical structures of fusidane-type antibiotics (Lv et al., 2017).
Antitumor Efficacy
A notable study investigated the antitumor effects of helvolic acid in combination with cyclophosphamide in a murine tumor model. The findings revealed that this combination significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice, suggesting a synergistic antitumor efficacy. The underlying mechanism might involve the Wnt/β-catenin signaling pathway (Xiao et al., 2017).
Antifungal and Antibacterial Derivatives
Helvolic acid and its derivatives exhibit potent antifungal and antibacterial activities. A study isolated helvolic acid methyl ester and other compounds from an endophytic fungus and demonstrated their significant antimicrobial properties (Liang et al., 2016). Another research highlighted the isolation of helvolic acid from a fungal endophyte, displaying strong activity against Gram-positive bacteria like Bacillus subtilis and methicillin-resistant Staphylococcus aureus (Ratnaweera et al., 2014).
Phytotoxic Metabolites and Agricultural Implications
Helvolic acid is also involved in the phytotoxicity of certain fungal metabolites. It was detected in liquid culture of Sarocladium oryzae, a pathogen causing sheath rot of rice, and contributed to the disease pathology. The study provided insights into the role of helvolic acid and other metabolites in the virulence of S. oryzae and the sheath rot disease of rice (Sakthivel et al., 2002).
Synergistic Antibacterial Activities
Helvolic acid has been shown to have synergistic antibacterial effects, especially against multi-drug resistant Staphylococcus aureus. A study demonstrated that helvolic acid enhanced the efficacy of other antibiotics like erythromycin, penicillin, and tetracycline, suggesting its potential as a complement to traditional antibacterial treatments (Qin et al., 2009).
Future Directions
Helvolic acid and its derivatives have shown potent antibacterial activities . In particular, some derivatives exhibited strongly Staphylococcus aureus inhibitory activity . These findings suggest that helvolic acid and its derivatives could be further explored for their potential as antibacterial agents.
properties
IUPAC Name |
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZYGLOIJNNRM-OAJDADRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017874 | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Helvolic acid | |
CAS RN |
29400-42-8 | |
Record name | Helvolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Helvolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helvolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELVOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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